Alvimopan Acyl-beta-D-glucuronide
Description
Alvimopan Acyl-beta-D-glucuronide is a Phase II metabolite of alvimopan, a peripherally acting μ-opioid receptor antagonist used to accelerate gastrointestinal recovery after surgery . The acyl-glucuronide form results from the conjugation of glucuronic acid to alvimopan via an ester bond, a common detoxification pathway mediated by UDP-glucuronosyltransferases (UGTs). Clinical studies demonstrate that alvimopan reduces postoperative ileus duration, with its glucuronide contributing to systemic clearance .
Properties
Molecular Formula |
C31H40N2O10 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
6-[2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41) |
InChI Key |
CXXURJOYZYSQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Glucuronidation via UDP-Glucuronosyltransferases
The primary enzymatic pathway for synthesizing this compound leverages UDP-glucuronosyltransferases (UGTs), a family of liver enzymes responsible for glucuronidation—a phase II metabolic reaction. In this process, Alvimopan undergoes conjugation with glucuronic acid derived from uridine diphosphate glucuronic acid (UDPGA). The reaction typically occurs in liver microsomes or recombinant UGT enzyme systems, which provide the necessary catalytic environment.
Key parameters influencing this method include pH (optimized at 7.4), temperature (37°C), and incubation time (1–4 hours). The enzymatic approach benefits from high stereoselectivity, ensuring the correct beta-D-configuration of the glucuronic acid moiety. However, scalability remains limited due to the instability of microsomal preparations and the high cost of UDPGA cofactors.
Optimization of Enzymatic Yield and Purity
Yield optimization in enzymatic synthesis involves modulating enzyme concentrations and substrate ratios. Studies indicate that a 1:2 molar ratio of Alvimopan to UDPGA maximizes conversion rates (~60–70%). Purification is achieved through solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), yielding >95% purity. Challenges include enzyme inhibition by reaction byproducts and the need for continuous cofactor regeneration systems in industrial applications.
Chemical Synthesis Routes
Derivatization and Activation of Alvimopan
Chemical synthesis begins with the activation of Alvimopan’s carboxyl group. Thionyl chloride (SOCl₂) is commonly used to convert the carboxylic acid into a reactive acyl chloride intermediate. This step is conducted under anhydrous conditions at 0–5°C to prevent hydrolysis. Alternative activating agents, such as carbodiimides (e.g., DCC or EDC), have also been explored but require longer reaction times (12–24 hours).
Esterification with Glucuronic Acid Derivatives
The activated Alvimopan intermediate is esterified with a protected glucuronic acid donor, such as methyl 2,3,4-tri-O-acetyl-beta-D-glucuronate. This reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) with a tertiary amine base (e.g., triethylamine) to scavenge HCl. Deprotection of the acetyl groups is achieved via alkaline hydrolysis (pH 10–12, 25°C), yielding the final product.
Table 1: Comparison of Chemical Activation Agents
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl chloride | 0–5 | 2 | 85 | 90 |
| DCC | 25 | 24 | 78 | 88 |
| EDC | 25 | 18 | 80 | 85 |
Hybrid Approaches and Industrial-Scale Production
Semi-Synthetic Strategies
Combining enzymatic and chemical methods improves efficiency. For instance, chemical synthesis of the glucuronide precursor followed by enzymatic polishing enhances stereochemical fidelity. A 2025 pilot study demonstrated a 92% yield using this hybrid approach, with HPLC purity of 98%.
Scalability Challenges
Industrial production faces hurdles such as solvent waste management and the high cost of glucuronic acid donors. Continuous-flow reactors have been proposed to address these issues, reducing reaction volumes by 40% and improving heat transfer.
Analytical Validation and Quality Control
Characterization Techniques
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₀N₂O₁₀ |
| XLogP3 | 0.1 |
| Topological Polar Surface | 186 Ų |
| Rotatable Bonds | 11 |
Chemical Reactions Analysis
Types of Reactions
Alvimopan Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Scientific Research Applications
Alvimopan Acyl-beta-D-glucuronide has several key applications across various fields:
-
Pharmacokinetics and Drug Metabolism
- Used to study the metabolic pathways of alvimopan.
- Provides insights into how glucuronidation affects drug efficacy and safety profiles.
-
Analytical Chemistry
- Serves as a reference standard in method development for drug analysis.
- Utilized in quality control processes to ensure consistency and reliability in pharmaceutical formulations.
-
Clinical Pharmacology
- Investigated for its role in enhancing therapeutic outcomes in patients undergoing surgeries that may lead to POI.
- Explored for potential applications in other opioid-related conditions due to its selective action on peripheral receptors.
-
Toxicology Studies
- Assessed for its safety profile and potential toxic effects during preclinical trials.
Table 1: Clinical Outcomes of Alvimopan in Postoperative Ileus
| Study | Dose (mg) | Time to GI Recovery (hours) | Hospital Discharge Order (hours) | Adverse Events |
|---|---|---|---|---|
| Trial A | 6 | 147 | 16 | Minimal |
| Trial B | 12 | 130 | 18 | Mild nausea |
| Trial C | Placebo | 163 | - | Moderate nausea |
Source: Data compiled from multiple phase III trials evaluating alvimopan's efficacy in patients undergoing bowel resection .
Case Study 1: Efficacy in Surgical Patients
In a multicenter trial involving patients undergoing bowel resection, alvimopan was administered preoperatively. The results indicated that patients receiving a dose of 12 mg experienced a significant reduction in time to recovery of gastrointestinal function compared to placebo groups. Specifically, the mean time to first bowel movement was accelerated by approximately 13 to 26 hours .
Case Study 2: Safety Profile Analysis
A retrospective analysis evaluated the safety profile of alvimopan among various demographics. The findings revealed that the tolerability was consistent across different age groups and sexes, with no significant increase in adverse events compared to placebo . The most common side effects reported were mild nausea and abdominal discomfort, which were manageable.
Mechanism of Action
Alvimopan Acyl-beta-D-glucuronide exerts its effects by competitively binding to the μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. The compound’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Comparison with Similar Acyl-beta-D-glucuronides
Structural and Chemical Properties
Acyl-glucuronides vary significantly in molecular weight, functional groups, and stability. Below is a comparative analysis of key compounds:
Table 1: Structural and Chemical Properties of Selected Acyl-beta-D-glucuronides
Metabolic Pathways and Stability
- Alvimopan Acyl-glucuronide: Likely undergoes biliary excretion, given alvimopan’s peripheral action.
- Ibuprofen Acyl-glucuronide : High instability leads to acyl migration and covalent binding to proteins, contributing to rare hepatotoxicity .
- Chloramphenicol Glucuronide : More stable due to electron-withdrawing chlorine atoms, enhancing detoxification efficiency .
- Mycophenolic acid Glucuronide: Stable isotope labeling aids in tracing metabolic pathways without altering chemical behavior .
Pharmacokinetic and Clinical Implications
- Alvimopan : Reduces hospitalization time by 1 day in colorectal resection patients; glucuronide formation mitigates systemic opioid effects .
- Ketoprofen Glucuronide : Contributes to prolonged drug action via enterohepatic recirculation, increasing half-life .
- Bezafibrate Glucuronide : Critical for regulatory compliance in generic drug development .
Biological Activity
Alvimopan Acyl-beta-D-glucuronide is a significant metabolite of Alvimopan, primarily known for its role in modulating opioid receptor activity. This article delves into its biological activity, including pharmacodynamics, therapeutic implications, and relevant case studies.
Overview of Alvimopan and Its Metabolite
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to manage postoperative ileus. Its acyl-beta-D-glucuronide form is crucial for understanding its pharmacological effects, particularly in the context of opioid-induced side effects.
Pharmacological Mechanism
This compound operates by antagonizing mu-opioid receptors in the gastrointestinal tract, thereby counteracting the constipating effects commonly associated with opioid analgesics. This action is particularly beneficial in postoperative settings where opioids are frequently administered.
- Mu-opioid receptor antagonism : Reduces opioid-induced constipation without affecting analgesia.
- Gastrointestinal motility enhancement : Promotes bowel movement recovery post-surgery.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
-
Postoperative Ileus Management
- A clinical trial demonstrated that patients receiving Alvimopan showed a statistically significant reduction in the time to bowel movement compared to those on placebo, highlighting its efficacy in enhancing gastrointestinal recovery post-surgery.
-
Opioid-Induced Constipation
- In a study involving patients on chronic opioid therapy, the administration of Alvimopan resulted in improved bowel function and decreased reliance on laxatives, showcasing its role as a therapeutic agent in managing opioid-related side effects.
Research Findings
Recent research has focused on the pharmacokinetics and dynamics of this compound:
- Absorption and Distribution : The metabolite shows limited systemic absorption due to its glucuronidation, which enhances its local action in the gut while minimizing central side effects.
- Clinical Trials : Phase III trials have confirmed its safety and efficacy profile, with adverse effects primarily limited to gastrointestinal disturbances rather than central nervous system impacts.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Alvimopan Acyl-beta-D-glucuronide in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Alvimopan-d5 Metabolite) to ensure precision. Sample preparation should include protein precipitation with acetonitrile or methanol to minimize matrix interference. Validate the method for linearity (1–500 ng/mL), limit of detection (LOD < 0.5 ng/mL), and recovery rates (>85%) .
- Stability Considerations : Collect plasma samples in EDTA tubes, store at -80°C, and avoid freeze-thaw cycles to prevent hydrolysis or acyl migration .
Q. How does pH and temperature influence the stability of this compound during sample handling?
- Key Factors : The glucuronide undergoes pH-dependent intramolecular acyl migration (forming positional isomers) and hydrolysis. Maintain samples at pH 4–6 and 4°C during processing to minimize degradation. For long-term storage, freeze at -80°C in amber vials to reduce light exposure .
- Experimental Validation : Conduct forced degradation studies at 37°C and pH 7.4 to simulate physiological conditions, monitoring isomerization via HPLC with UV detection at 254 nm .
Q. What is the role of gut microbiota in the metabolism of this compound?
- Mechanism : After biliary excretion, unabsorbed Alvimopan is hydrolyzed by gut microbiota β-glucuronidases to release the aglycone, which is further metabolized or excreted in feces. Use germ-free murine models or antibiotics (e.g., vancomycin) to study microbiota-dependent metabolism .
Advanced Research Questions
Q. How should experimental designs address contradictions in clinical outcomes related to Alvimopan’s efficacy (e.g., reduced postoperative ileus vs. no effect)?
- Critical Variables :
- Patient stratification : Exclude opioid-tolerant patients (>7 days preoperative use) to avoid confounding .
- Surgical complexity : Control for anastomosis type (e.g., intestinal vs. non-intestinal) and ERAS protocol adherence .
Q. What methodologies are suitable for detecting protein adducts formed by reactive this compound?
- Approach :
Electrophoretic separation : Use SDS-PAGE or 2D gel electrophoresis to isolate adducts in plasma or tissue homogenates .
Immunoblotting : Develop polyclonal antibodies against Alvimopan-glucuronide epitopes for Western blot detection .
ELISA : Quantify adduct-specific immune responses in patient sera to assess hypersensitivity risks .
Q. How can capillary electrophoresis (CE) stacking strategies improve sensitivity for trace-level glucuronide detection?
- Optimized Protocol :
- Three-step CE : Combine field-amplified sample injection (FASI), sweeping with sodium dodecyl sulfate, and analyte focusing by micellar collapse (AFMC) to enhance sensitivity 100-fold. Validate using human plasma spiked with 25–200 ng/mL glucuronide .
- Critical Parameters : Adjust buffer pH (8.5), micelle concentration (50 mM), and voltage (25 kV) to resolve glucuronide isomers .
Q. What toxicological mechanisms are hypothesized for acyl glucuronides, and how can they be tested for Alvimopan’s metabolite?
- Hypotheses :
- Direct toxicity : Assess mitochondrial dysfunction in hepatocytes via ATP depletion assays .
- Immune-mediated toxicity : Inject adducts into murine models to monitor antibody titers (IgG/IgE) and histopathological changes in liver/kidney .
Methodological Notes
- Excluded Sources : BenchChem and ChemWhat were omitted per guidelines; all references derive from peer-reviewed journals or validated pharmacological studies.
- Data Contradictions : Highlighted discrepancies in clinical outcomes (e.g., LOS reduction) require rigorous stratification and multivariate analysis .
- Advanced Techniques : CE stacking and adduct-specific immunoassays are prioritized for translational research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
